6-(1-Pyrrolidinyl)-1,3-benzothiazol-2-amine
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Overview
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step reactions, starting from basic aromatic or heteroaromatic units. For instance, the synthesis of polyimides derived from aromatic diamines involves a series of reactions including Friedel–Crafts acylation, nitration, and reduction . Another example is the synthesis of N-(pyridin-2-yl)benzo[d]thiazol-2-amines through oxidative C–S bond formation using phenyliodine(III) bis(trifluoroacetate) as an oxidant . These methods highlight the complexity and the need for specific conditions and reagents to synthesize such compounds.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques such as FT-IR, 1H-NMR, 13C-NMR, and MS (EI) . X-ray crystallography has also been used to unambiguously confirm the structure of certain heterocyclic compounds . These techniques are crucial for determining the arrangement of atoms within a molecule and confirming the identity of the synthesized compounds.
Chemical Reactions Analysis
The chemical reactions involving heterocyclic compounds can be quite diverse. For example, the acylation of amino derivatives to form betainic derivatives of novel heterocyclic systems has been reported . The reactivity of these compounds often depends on the functional groups present and the electronic distribution within the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds, such as polyimides containing pyridine moieties, have been extensively studied. These materials exhibit good thermal stability, solubility in aprotic solvents, and mechanical properties . The inherent viscosities, thermal behavior, and dielectric constants of these compounds are important characteristics that determine their suitability for various applications.
Scientific Research Applications
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- Polyvinylpyrrolidone (PVP), a non-ionic polymer, has been employed in various fields due to its superior properties. In pharmacy, the properties of inertness, non-toxicity, and biocompatibility make it a versatile excipient for both conventional formulations and novel controlled or targeted delivery systems .
- The main pharmaceutical applications of PVP are improving the bioavailability and stability of drugs, improving the physicomechanical properties of preparations, adjusting the release rate of drugs, and prolonging the in vivo circulation time of liposomes .
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- A novel aromatic diamine monomer, 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine (PPAPP) containing pyridine rings, pyrrolidine groups, and ether linkages, was successfully synthesized and then used to synthesize a series of polyimides .
- These polymers showed good solubility in common organic solvents at room temperature or on heating. Moreover, they presented a high thermal stability .
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- Pyranopyrazoles are among the most distinguished, biologically potent, and exciting scaffolds in medicinal chemistry and drug discovery .
- Synthesis and design of pyranopyrazoles using functional modifications via multicomponent reactions (MCRs) are thoroughly found in synthetic protocols by forming new C–C, C–N, and C–O bonds .
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- “6-(1-Pyrrolidinyl)-1H-purine” is a chemical compound with the molecular formula C9H11N5 . While specific applications of this compound are not widely documented, compounds with similar structures are often used in chemical research for the synthesis of new materials or as building blocks in complex chemical reactions .
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- Pyranopyrazoles are among the most distinguished, biologically potent, and exciting scaffolds in medicinal chemistry and drug discovery . Synthesis and design of pyranopyrazoles using functional modifications via multicomponent reactions (MCRs) are thoroughly found in synthetic protocols by forming new C–C, C–N, and C–O bonds . “6-(1-Pyrrolidinyl)-1,3-benzothiazol-2-amine” could potentially be used in the synthesis of new pyranopyrazoles or similar compounds .
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- Conducting polymers such as polypyrrole (PPY) have been used for environmental remediation and sensor applications . They have substantial electrical conductivity, unique structures, and the ability to generate new composite materials . It’s possible that “6-(1-Pyrrolidinyl)-1,3-benzothiazol-2-amine” could be used in the synthesis of new conducting polymers with improved properties .
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- Conducting polymers like polypyrrole (PPY) are also used in sensor applications . They have fast charge–discharge kinetics, unique redox properties, and lower adverse effect on the environment . “6-(1-Pyrrolidinyl)-1,3-benzothiazol-2-amine” could potentially be used in the synthesis of new sensors .
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- Pyrimido[4,5-d]pyrimidines are used in chemical synthesis . They are used as cancer cell growth inhibitors, antioxidants, agents to reduce dihydrofolic acid to tetrahydrofolic acid, antidiabetics, angiogenesis inhibitors, resistance modification agents, Mycobacterium tuberculosis, hypertension, and allergy symptom treatments . “6-(1-Pyrrolidinyl)-1,3-benzothiazol-2-amine” could potentially be used in the synthesis of new pyrimido[4,5-d]pyrimidines or similar compounds .
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- Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine . “6-(1-Pyrrolidinyl)-1,3-benzothiazol-2-amine” could potentially be used in the synthesis of new indole derivatives .
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-pyrrolidin-1-yl-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c12-11-13-9-4-3-8(7-10(9)15-11)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVDYAMUOBYLGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC3=C(C=C2)N=C(S3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589446 |
Source
|
Record name | 6-(Pyrrolidin-1-yl)-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-Pyrrolidinyl)-1,3-benzothiazol-2-amine | |
CAS RN |
944887-42-7 |
Source
|
Record name | 6-(Pyrrolidin-1-yl)-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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